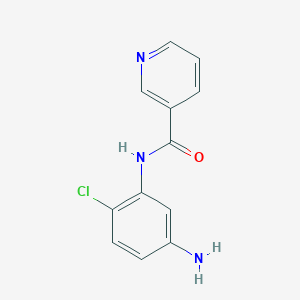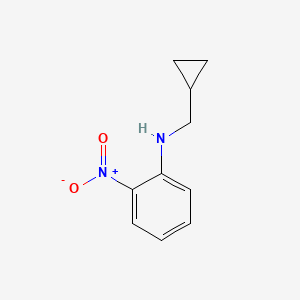
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Vue d'ensemble
Description
“3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “3-(1-methyl-1H-pyrazol-4-yl)benzoic acid” is 1S/C11H10N2O2/c1-13-7-10 (6-12-13)8-3-2-4-9 (5-8)11 (14)15/h2-7H,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure .Applications De Recherche Scientifique
Cancer Treatment
Pyrazole derivatives have been identified as potential inhibitors of c-Met kinase, which is a target for cancer therapy. The compound 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid could be used in the synthesis of MK-2461 analogs, which are explored for their efficacy in inhibiting cancer cell growth .
JAK2 Inhibitors for Myeloproliferative Disorders
The compound has potential applications in the preparation of amino-pyrido-indol-carboxamides, which are being studied as JAK2 inhibitors. These inhibitors could be used for the treatment of myeloproliferative disorders .
3. TGF-β1 and Active A Signaling Inhibitors Researchers are investigating pyrazole derivatives as inhibitors of TGF-β1 and active A signaling pathways. These pathways are significant in various biological processes, and their inhibition could have therapeutic implications .
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety are known for their antileishmanial and antimalarial activities. Synthesized hydrazine-coupled pyrazoles have shown potent effects against these diseases, suggesting that 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid could also be utilized in this field .
5. Synthesis of Aminothiazoles as γ-Secretase Modulators This compound is involved in reactions for preparing aminothiazoles, which act as γ-secretase modulators. These modulators can influence the production of amyloid-beta peptides implicated in Alzheimer’s disease .
Development of New Heterocycles
The pyrazole core can react with various nucleophiles to produce new heterocycles, which have a wide range of applications in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBTUFPSZKNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)
![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)
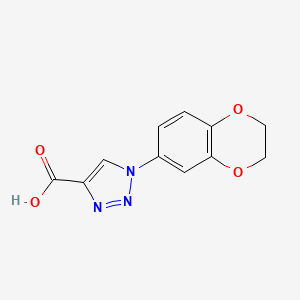
![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
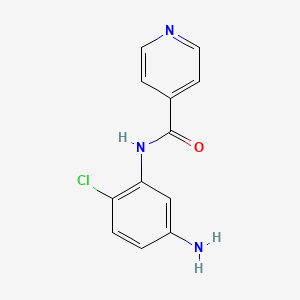
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)
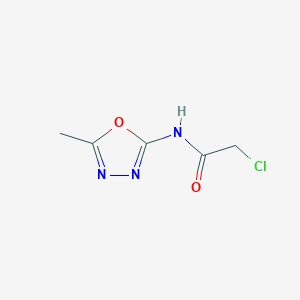
![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
